

An In-depth Technical Guide to the Chemical Structure of Helipyronone

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Compound of Interest

Compound Name: *Helipyronone*

Cat. No.: *B1441731*

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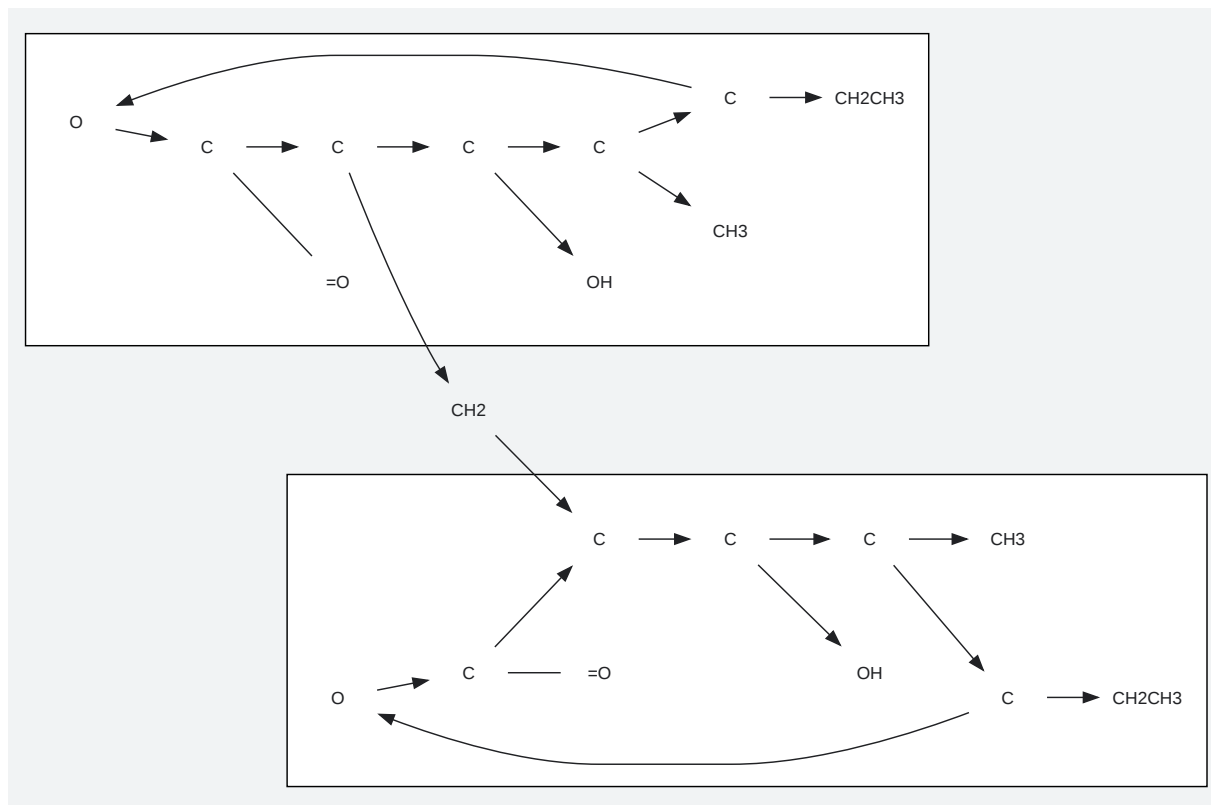
Abstract

Helipyronone is a naturally occurring pyrone derivative found in several plant species, notably within the *Helichrysum* genus.^[1] This technical guide provides a comprehensive overview of the chemical structure of **Helipyronone**, including its spectroscopic and physicochemical properties. Detailed experimental protocols for the isolation and characterization of this compound are also presented. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Helipyronone, also known as **Helipyronone A**, is chemically identified as 6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl]-4-hydroxy-5-methylpyran-2-one.^[2] Its structure consists of two α -pyrone rings linked by a methylene bridge. Each pyranone ring is substituted with ethyl, methyl, and hydroxyl groups.

The definitive chemical structure of **Helipyronone** is presented below:



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Caption: Chemical Structure of **Helipyrone**.

Table 1: Chemical Identifiers for **Helipyrone**

Identifier	Value
IUPAC Name	6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl]-4-hydroxy-5-methylpyran-2-one[2]
Molecular Formula	C17H20O6[2]
Molecular Weight	320.34 g/mol [2]
CAS Number	29902-01-0[2]
SMILES	<chem>CCC1=C(C)C(O)=C(CC2=C(O)C(C)=C(CC)OC2=O)C(=O)O1</chem>
InChI	InChI=1S/C17H20O6/c1-5-12-8(3)14(18)10(16(20)22-12)7-11-15(19)9(4)13(6-2)23-17(11)21/h18-19H,5-7H2,1-4H3[2]

Physicochemical and Spectroscopic Data

The following tables summarize the available physicochemical and spectroscopic data for **Helipyron**.

Table 2: Physicochemical Properties of **Helipyron**

Property	Value	Source
Physical State	Solid	PubChem
Melting Point	218-220 °C	PubChem

Table 3: Mass Spectrometry Data for **Helipyron**

Technique	Key Fragments (m/z)	Source
GC-MS	Data available, specific fragments not detailed in the provided results.	PubChem
MS-MS	155.031006 (100%), 156.024994 (10.89%), 323.123993 (3.38%), 109.087997 (0.80%), 128.117004 (0.56%)	PubChem
LC-MS	Precursor Type: [M+H] ⁺ , m/z: 321.13	PubChem

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for **Helipyrone**

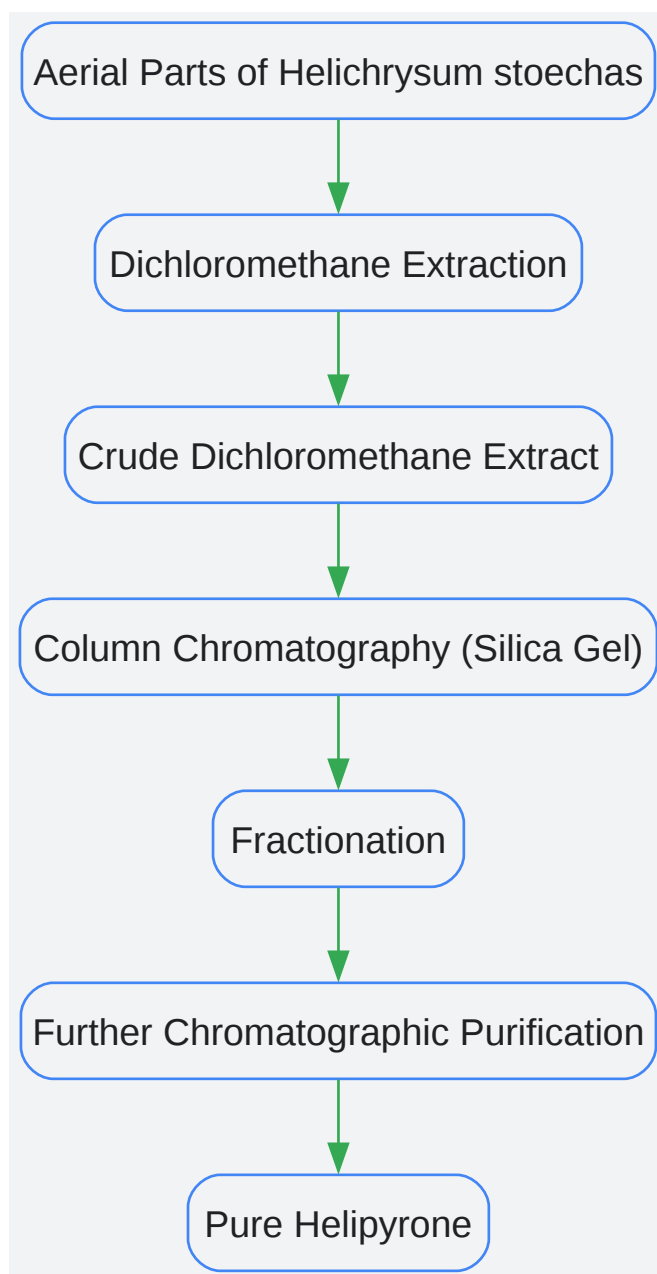
Nucleus	Chemical Shift (δ) ppm
¹ H NMR	Specific spectral data not available in the search results.
¹³ C NMR	Specific spectral data not available in the search results, though its availability is indicated. [2]

Experimental Protocols

Isolation and Purification of Helipyrone from Helichrysum stoechas

The following protocol is a composite method based on literature descriptions for the isolation of pyrones from Helichrysum species.[\[1\]](#)

Workflow for Isolation and Purification of **Helipyrone**



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Caption: Isolation of **Helipyrene**.

Methodology:

- Plant Material and Extraction:
 - Air-dried aerial parts of Helichrysum stoechas are ground into a fine powder.

- The powdered plant material is subjected to exhaustive extraction with dichloromethane at room temperature.
- The resulting extract is filtered and concentrated under reduced pressure to yield the crude dichloromethane extract.
- Chromatographic Fractionation:
 - The crude extract is subjected to column chromatography on a silica gel column.
 - A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification:
 - Fractions containing compounds with similar TLC profiles to that expected for **Helipyrone** are pooled.
 - These pooled fractions are subjected to further purification using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until pure **Helipyrone** is obtained.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A sample of pure **Helipyrone** is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for obtaining one-dimensional spectra. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural elucidation and assignment of all proton and carbon signals.

Mass Spectrometry (MS):

- **Sample Introduction:** The purified compound can be analyzed by various mass spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Ionization:** Electron ionization (EI) is typically used for GC-MS, while electrospray ionization (ESI) is common for LC-MS.
- **Analysis:** High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which aid in structural confirmation.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of **Helipyrone**. The presented data and experimental protocols offer a foundational resource for scientists interested in the further investigation of this natural product for potential applications in drug discovery and development. While the fundamental structural details are well-established, further research to obtain and publish complete ^1H and ^{13}C NMR spectral data would be a valuable contribution to the field.

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References

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- 2. Helipyrone | C₁₇H₂₀O₆ | CID 54709865 - PubChem [pubchem.ncbi.nlm.nih.gov]
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